4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid

Description

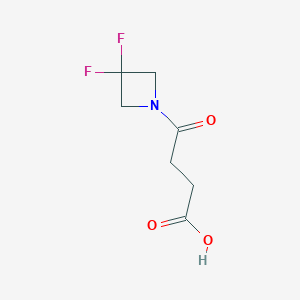

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid is a fluorinated azetidine derivative featuring a butanoic acid backbone substituted with a 3,3-difluoroazetidinyl ketone group. This compound belongs to a class of molecules where the azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with fluorine atoms at the 3-position, enhancing its electronic and steric properties.

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCIBQMNUNQWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- Compound of formula (II): This is typically an azetidine derivative where the nitrogen is substituted with alkyl groups or forms part of an alicyclic amine ring (4 to 7 carbon atoms), such as tetramethyleneimine or morpholine rings.

- Acetic acid esters (formula III): These are esters of acetic acid with alkyl groups ranging from methyl to dodecyl, commonly methyl or ethyl acetate.

- Base: Alkoxide bases such as sodium methoxide, sodium ethoxide, or sodium tert-butoxide are used to promote the reaction.

Reaction Conditions

- The azetidine derivative (compound II) is dissolved in an acetic acid ester (compound III), optionally with a co-solvent such as C1-C8 alcohols, aromatic solvents (toluene, xylene), or ethers (THF, dioxane).

- The base, typically sodium methoxide or sodium ethoxide, is added as a solution in an alcohol solvent under stirring at ambient or elevated temperatures.

- The reaction mixture is heated to a temperature range of 50°C to 70°C and maintained until completion, which may take from 0.5 to 24 hours depending on scale and temperature.

- After reaction completion, the mixture is cooled and poured into an acidified ice-water mixture to quench the reaction.

- The product is extracted using organic solvents such as diethyl ether or ethyl acetate.

- The organic layer is washed with brine, solvent is evaporated, and the product is purified, if necessary, by distillation under reduced pressure.

Yield and Purity

- Using sodium hydride as a base can increase yields up to 75-85%, but poses safety concerns on an industrial scale due to hydrogen gas evolution.

- Sodium methoxide or sodium ethoxide bases provide a safer alternative with satisfactory yields.

- The process described achieves high-quality products with improved yields compared to older methods, which reported yields as low as 25-35%.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve azetidine derivative (II) in acetic acid ester (III) ± co-solvent | Homogeneous reaction mixture |

| 2 | Add sodium alkoxide base solution under stirring | Initiation of nucleophilic substitution |

| 3 | Heat mixture at 50-70°C for 0.5-24 hours | Formation of difluoro-substituted keto ester intermediate |

| 4 | Quench in acidified ice-water mixture | Stop reaction and protonate product |

| 5 | Extract with organic solvent (ether/ethyl acetate) | Separation of organic product layer |

| 6 | Wash with brine, evaporate solvent, purify by distillation | Isolation of pure 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid or its esters |

- Earlier methods using sodium ethoxide yielded only about 35%, which was insufficient for commercial production.

- Use of stronger bases like sodium hydride improved yields but introduced safety hazards.

- The method involving alkoxide bases in acetic acid esters with controlled temperature and reaction time balances yield and safety effectively.

- The choice of ester group (methyl vs. ethyl) and base influences the product distribution; mixtures of methyl and ethyl esters can form depending on conditions.

- The process is scalable and adaptable to different alkyl substituents on the azetidine ring, allowing for structural diversity.

- Reaction conditions are mild enough for industrial scale, with temperature control between 15°C and 80°C.

- Excess acetic acid ester (up to 10-30 molar equivalents) is used to ensure solubility and reaction completeness.

- Purification via extraction and distillation is straightforward, facilitating large-scale production.

- Safety considerations favor the use of sodium methoxide or ethoxide over sodium hydride.

The preparation of this compound involves nucleophilic substitution of an azetidine derivative with acetic acid esters under basic conditions, optimized by choice of base, solvent, and temperature. The method achieves high yields and purity suitable for industrial applications, overcoming limitations of earlier low-yield or hazardous procedures. This preparation method is well-documented in patent literature and represents a reliable approach for producing this fluorinated keto acid derivative.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxid

Biological Activity

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid is a synthetic compound that has gained attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The compound features a difluorinated azetidine ring, which is known to influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈F₂N₁O₃. Its structural characteristics include:

- Azetidine Ring : Contributes to the compound's stability and biological activity.

- Fluorine Substituents : Enhance lipophilicity and can improve binding affinity to biological targets.

- Carboxylic Acid Group : Imparts acidic properties, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms can enhance the compound's binding affinity, potentially leading to increased potency in biological assays.

Target Interactions

Research indicates that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition of metabolic enzymes.

- Receptors : Possible modulation of receptor activities involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that the compound exhibited significant inhibitory effects on certain enzymes involved in metabolic processes, suggesting potential applications in treating metabolic disorders.

-

Receptor Binding Assays :

- Research indicated that this compound could effectively bind to specific receptors, which are crucial for various physiological functions. This binding could lead to downstream effects that modify cellular responses.

-

In Vivo Studies :

- Preliminary animal studies showed promising results regarding the safety profile and therapeutic potential of the compound, warranting further investigation into its pharmacokinetics and bioavailability.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid | Pyrrolidine ring with fluorination | Moderate enzyme inhibition |

| 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid | Hydroxylated phenyl ring | UV filter properties in human lenses |

| 6-[4-(3,3-Difluoroazetidin-1-yl)] derivatives | Variations in side chains | Potential kinase inhibition |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Fluorination at the azetidine ring (as in the target compound) likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs like 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid .

Steric Considerations : The compact azetidine ring (vs. bulkier piperazine or naphthyl groups) may enhance binding to sterically constrained active sites in enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.